molecular formula C20H31D4NO2 B594188 alpha-Linolenoyl Ethanolamide-d4 CAS No. 1451194-68-5

alpha-Linolenoyl Ethanolamide-d4

Cat. No. B594188
M. Wt: 325.5
InChI Key: HBJXRRXWHSHZPU-BBVLJAKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Linolenoyl Ethanolamide-d4 is a labeled analogue of alpha-Linolenoyl Ethanolamide . It is an endocannabinoid containing alpha-linolenic acid . It is intended for use as an internal standard for the quantification of alpha-linolenoyl ethanolamide by GC- or LC- mass spectrometry .


Synthesis Analysis

The synthesis of linoleoyl ethanolamide has been reported in a study . The amidation reaction between methyl linoleate and ethanolamine with sodium methoxide as a catalyst was used for the synthesis of linoleoyl ethanolamide .


Molecular Structure Analysis

The molecular formula of alpha-Linolenoyl Ethanolamide-d4 is C20 D4 H31 N O2 . The SMILES representation is [2H]C ( [2H]) (O)C ( [2H]) ( [2H])NC (=O)CCCCCCC\C=C/C\C=C/C\C=C/CC .


Chemical Reactions Analysis

Alpha-Linolenoyl Ethanolamide-d4 contains four deuterium atoms at the 1,1’,2, and 2’ positions . It is intended for use as an internal standard for the quantification of alpha-linolenoyl ethanolamide by GC- or LC- mass spectrometry .


Physical And Chemical Properties Analysis

The molecular weight of alpha-Linolenoyl Ethanolamide-d4 is 325.522 . It is soluble in DMF (10 mg/ml), DMSO (30 mg/ml), and Ethanol (Miscible) .

Scientific Research Applications

Impact of Dietary Fatty Acid Composition on Metabolic Parameters

Modulation of Metabolic Parameters by Dietary Fatty Acids Research by Jones et al. (2014) revealed that dietary fatty acids, such as alpha-linolenoyl ethanolamide, significantly influence plasma N-acylethanolamine levels and associated metabolic actions in humans. Diets enriched with high-oleic canola oil or a blend of high-oleic canola oil and flaxseed oil, compared to a Western diet, were shown to increase plasma levels of oleoylethanolamide and alpha-linolenoyl ethanolamide. These alterations in plasma N-acylethanolamine levels were correlated with changes in body fat composition and energy expenditure, suggesting a role for dietary fatty acids in modulating lipid-signaling mechanisms and, consequently, fat mass and energetics (Jones et al., 2014).

Neurobiological Implications of Alpha-Linolenoyl Ethanolamide

Influence on Neurotransmission Systems Delion et al. (1994) studied the impact of dietary alpha-linolenic acid deficiency on neurotransmission systems, specifically the dopaminergic and serotoninergic pathways in rats. The study found that a deficiency in dietary alpha-linolenic acid led to significant modifications in neurotransmitter pathways, indicating potential behavioral changes. This study underscores the importance of dietary fatty acids, including alpha-linolenoyl ethanolamide, in maintaining proper brain function and behavioral health (Delion et al., 1994).

Physiological and Metabolic Effects

Regulation of Food Intake and Energy Utilization Ho et al. (2020) found that fatty acid ethanolamides derived from essential fatty acids like alpha-linolenic acid can acutely suppress food intake, independent of insulin and leptin hormones. These findings may have implications for the development of therapies targeting obesity and metabolic disorders. Additionally, Guzmán et al. (2004) discovered that oleoylethanolamide, structurally related to alpha-linolenoyl ethanolamide, stimulates lipolysis and fat utilization by activating PPAR-alpha, suggesting a potential role in anti-obesity strategies (Ho et al., 2020), (Guzmán et al., 2004).

Cardiovascular Health Implications

Effect on Blood Pressure and Cardiovascular Risk Factors Paschos et al. (2007) investigated the effect of alpha-linolenic acid on blood pressure and found that supplementation with ALA significantly lowered both systolic and diastolic blood pressure in middle-aged dyslipidemic men. This hypotensive effect of ALA contributes to its cardioprotective profile, suggesting that dietary sources of ALA, such as alpha-linolenoyl ethanolamide, could play a role in cardiovascular health management (Paschos et al., 2007).

Safety And Hazards

The safety data sheet for alpha-Linolenoyl Ethanolamide-d4 suggests avoiding breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure . It should be kept away from sources of ignition and precautionary measures against static discharge should be taken .

Future Directions

Alpha-Linolenoyl Ethanolamide-d4 is intended for use as an internal standard for the quantification of alpha-linolenoyl ethanolamide . This suggests that it could be used in future research to better understand the role and importance of alpha-linolenoyl ethanolamide in the body.

properties

IUPAC Name

(9Z,12Z,15Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12,15-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9-/i18D2,19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJXRRXWHSHZPU-BBVLJAKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Linolenoyl Ethanolamide-d4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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